molecular formula C27H20ClNO2 B11564436 1-(biphenyl-4-yl)-2-(4-{(E)-[(4-chlorophenyl)imino]methyl}phenoxy)ethanone

1-(biphenyl-4-yl)-2-(4-{(E)-[(4-chlorophenyl)imino]methyl}phenoxy)ethanone

Cat. No.: B11564436
M. Wt: 425.9 g/mol
InChI Key: PPDLNYBVGMZYMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1,1’-BIPHENYL]-4-YL}-2-{4-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]PHENOXY}ETHAN-1-ONE is a complex organic compound with a unique structure that combines biphenyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1,1’-BIPHENYL]-4-YL}-2-{4-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]PHENOXY}ETHAN-1-ONE typically involves multiple steps, including the formation of the biphenyl and chlorophenyl groups, followed by their coupling through an imine linkage. Common reagents used in these reactions include biphenyl, chlorobenzaldehyde, and various catalysts to facilitate the imine formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-{[1,1’-BIPHENYL]-4-YL}-2-{4-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]PHENOXY}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The biphenyl and chlorophenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-{[1,1’-BIPHENYL]-4-YL}-2-{4-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]PHENOXY}ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1-{[1,1’-BIPHENYL]-4-YL}-2-{4-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]PHENOXY}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[1,1’-BIPHENYL]-4-YL}-2-{4-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENOXY}ETHAN-1-ONE
  • 1-{[1,1’-BIPHENYL]-4-YL}-2-{4-[(E)-[(4-FLUOROPHENYL)IMINO]METHYL]PHENOXY}ETHAN-1-ONE

Uniqueness

1-{[1,1’-BIPHENYL]-4-YL}-2-{4-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]PHENOXY}ETHAN-1-ONE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C27H20ClNO2

Molecular Weight

425.9 g/mol

IUPAC Name

2-[4-[(4-chlorophenyl)iminomethyl]phenoxy]-1-(4-phenylphenyl)ethanone

InChI

InChI=1S/C27H20ClNO2/c28-24-12-14-25(15-13-24)29-18-20-6-16-26(17-7-20)31-19-27(30)23-10-8-22(9-11-23)21-4-2-1-3-5-21/h1-18H,19H2

InChI Key

PPDLNYBVGMZYMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC3=CC=C(C=C3)C=NC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.